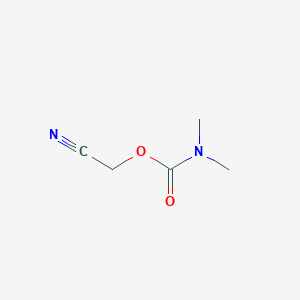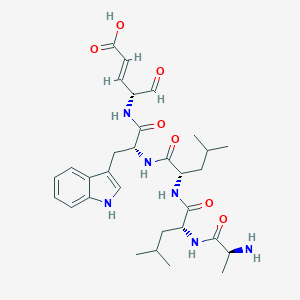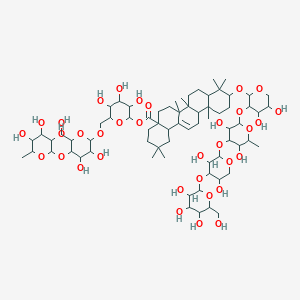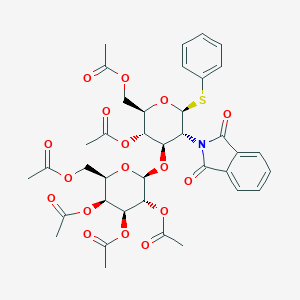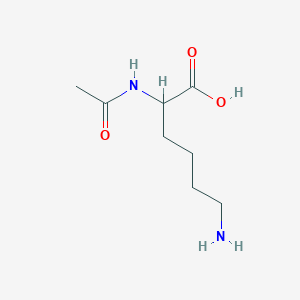
N-Alpha-acetyllysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Alpha-acetyllysine is a modified form of lysine, an amino acid that is essential for protein synthesis in the human body. This modification involves the addition of an acetyl group to the alpha-amino group of lysine, resulting in the formation of N-Alpha-acetyllysine. This modification has been found to have significant implications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Protein Modification and Cellular Role
N-Alpha-acetyllysine plays a significant role in protein modification. A study highlighted the importance of N(epsilon)-acetylation of lysine, a post-translational modification with a regulatory role in eukaryotes. The research demonstrated the site-specific incorporation of N(epsilon)-acetyllysine in recombinant proteins, which has wide applications in defining cellular roles of this modification (Neumann, Peak-Chew, & Chin, 2008).
Role in Diverse Cellular Pathways
N-Alpha-acetyllysine's involvement extends beyond nuclear processes to diverse cellular pathways. A proteomics survey identified 388 acetylation sites in 195 proteins, revealing roles in cellular processes outside the nucleus, including in mitochondrial proteins and metabolism enzymes (Kim et al., 2006).
Maillard Reaction and Antioxidative Properties
Research on the Maillard reaction in a lactose-N(alpha)-acetyllysine model system found that blockage of N(alpha) group of lysine led to a faster development of color and antioxidative ability, important for food science and chemistry (Monti, Borrelli, Ritieni, & Fogliano, 2000).
Potential in Cancer Therapy
N-Alpha-acetyllysine has potential in cancer therapy. A study demonstrated that the knockdown of components of the protein N-alpha-acetyltransferase complex, which involves N-alpha-acetylation, triggers apoptosis in human cell lines, suggesting its role in cell survival and potential as a target for chemotherapy (Arnesen et al., 2006).
Apoptosis and Cell Survival
Further research on the N-alpha-acetylation of proteins by the Bcl-xL protein suggests a connection between this acetylation and cell survival. This study proposes that acetyl-CoA regulates protein N-alpha-acetylation, linking metabolic processes to apoptosis and cell survival (Yi et al., 2011).
Propiedades
Número CAS |
152473-69-3 |
|---|---|
Nombre del producto |
N-Alpha-acetyllysine |
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-acetamido-6-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
VEYYWZRYIYDQJM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCCCN)C(=O)O |
SMILES canónico |
CC(=O)NC(CCCCN)C(=O)O |
melting_point |
256-258°C |
Otros números CAS |
1946-82-3 |
Descripción física |
Solid |
Sinónimos |
N-acetyl poly-L-lysine N-acetyl polylysine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






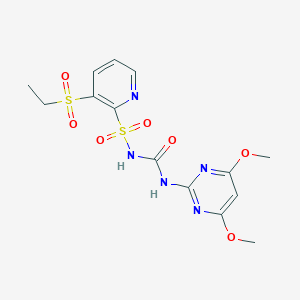
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)

